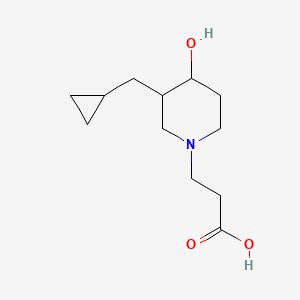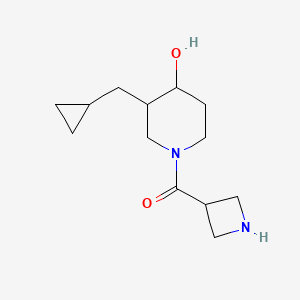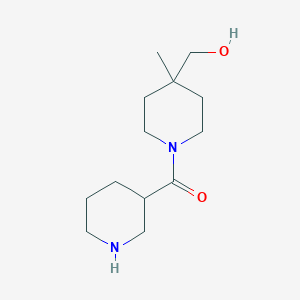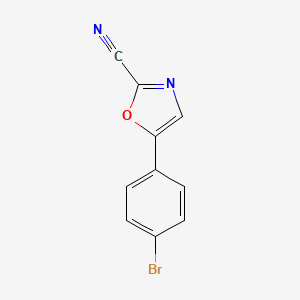
5-(4-溴苯基)噁唑-2-腈
描述
5-(4-Bromophenyl)oxazole-2-carbonitrile (5-BrPOC) is a compound with a broad range of applications in scientific research. It is an important intermediate in the synthesis of numerous organic compounds and has been used in various fields, including drug discovery, organic synthesis, and materials science. 5-BrPOC is synthesized through a variety of methods, including the reaction of 4-bromophenol and sodium cyanide, and has a range of biochemical and physiological effects.
科学研究应用
有机合成及化学性质
噁唑衍生物的合成:噁唑化合物,包括与5-(4-溴苯基)噁唑-2-腈相关的化合物,因其在进一步化学转化中的用途而被合成。例如,已经探索了各种5-烷基氨基-1,3-噁唑-4-腈的合成和性质,展示了这些化合物通过与水合肼和其他试剂反应生成不同化学结构的多功能性 (Chumachenko 等人,2014)。这项研究突出了噁唑衍生物在合成有机化学中的基础作用,为不同的分子结构提供了途径。
醛氧化酶催化的新型环氧化:一项研究证明了2H-噁唑在胞质醛氧化酶的催化下发生新型环氧化,生成2-噁唑酮,这可能对药物代谢和解毒过程产生影响。这种反应在各种4-或5-取代噁唑中观察到,表明在生物学背景下选择性修饰噁唑衍生物的可能性 (Arora 等人,2012).
抗癌研究
- 噁唑衍生物的抗癌活性:已经研究了2-取代5-芳基磺酰基-1,3-噁唑-4-腈的抗癌特性,其中几种化合物对癌细胞系表现出抑制和细胞抑制作用。这项研究强调了噁唑衍生物作为开发新型抗癌药物的框架的潜力,对白血病、肾癌和乳腺癌亚组特别有效 (Kachaeva 等人,2018).
药物开发
- 对人类巨细胞病毒的抗病毒特性:1,3-噁唑-4-腈的衍生物已被合成并测试其对人类巨细胞病毒(HCMV)的抗病毒活性,其中几种化合物表现出显着的抗病毒效力。这表明噁唑衍生物在开发针对病毒感染的新型治疗剂中具有实用性 (Kachaeva 等人,2019).
材料科学
- 缓蚀:结构与噁唑化合物相似的吡喃并吡唑衍生物已被评估其作为酸性条件下低碳钢缓蚀剂的功效。该应用展示了含氮杂环在保护金属免受腐蚀方面的潜力,也暗示了噁唑衍生物的研究领域 (Yadav 等人,2016).
属性
IUPAC Name |
5-(4-bromophenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHBODRBFKHDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)oxazole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




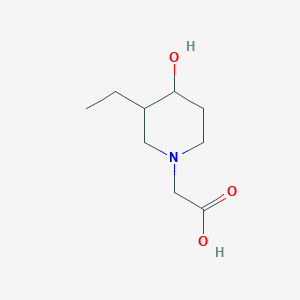
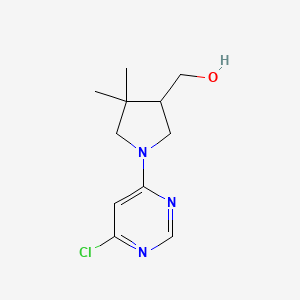
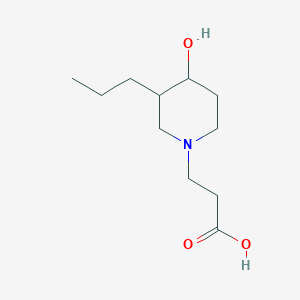
![1-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479155.png)
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1479157.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1479158.png)
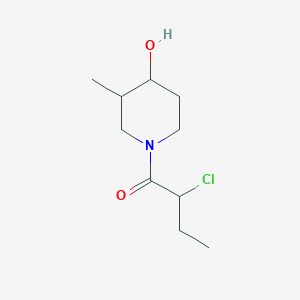

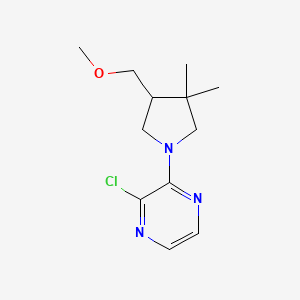
![1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479167.png)
